Indium(III) sulfate hydrate is derived from the reaction of indium metal, indium oxide, or indium carbonate with sulfuric acid. This reaction requires an excess of sulfuric acid to prevent the formation of insoluble basic salts. The compound is categorized under inorganic sulfates and is recognized for its unique properties and applications in chemical synthesis and material science.
Indium(III) sulfate can be synthesized through several methods:
The synthesis conditions, such as temperature and concentration of reagents, significantly influence the yield and form of indium sulfate produced. For instance, heating above 710 K (437 °C) leads to decomposition into indium oxide and sulfur trioxide.
Indium(III) sulfate hydrate consists of indium ions coordinated with sulfate ions. The general structure can be represented as:
The indium ions are typically in a +3 oxidation state, surrounded by tetrahedral sulfate groups.
The solubility of indium(III) sulfate in water is significant; a solution concentration of 0.14 mol/L has a pH of approximately 1.85, indicating its acidic nature. Precipitation occurs if the pH exceeds 3.4.
Indium(III) sulfate interacts with water to form hydrated ions in solution. The mechanism involves the coordination of water molecules to the indium ion, facilitating its complexation with sulfate ions. This process is endothermic, meaning it absorbs heat as it progresses.
The exchange rate between complexed and non-complexed indium ions in solution is extremely rapid—over 10 million exchanges per second—making it challenging to differentiate using standard NMR techniques.
Indium(III) sulfate hydrate has several scientific uses:
Indium(III) sulfate hydrate's versatile properties make it a valuable compound across multiple scientific disciplines, particularly in electronics and material sciences where indium plays a critical role due to its unique physical characteristics.
The synthesis of indium(III) sulfate hydrate (In₂(SO₄)₃·xH₂O) employs distinct aqueous and non-aqueous pathways, each influencing product purity, crystal structure, and hydration state.
Aqueous pathways typically involve dissolving indium metal, oxide (In₂O₃), or hydroxide (In(OH)₃) in sulfuric acid solutions. Metallic indium reacts with cold concentrated sulfuric acid to yield indium sulfate and hydrogen gas, whereas hot concentrated acid promotes reduction to sulfur dioxide [3]:$$\ce{2In + 3H2SO4 -> In2(SO4)3 + 3H2}$$Industrial processes often use indium oxide due to its favorable dissolution kinetics, producing solutions with concentrations up to 539.2 g/L at 20°C [3] [8]. Hydration states (e.g., pentahydrate or nonahydrate) are controlled by crystallization conditions, with nonahydrate (In₂(SO₄)₃·9H₂O) being prevalent in commercial supplies [8].
Non-aqueous pathways include membrane electrolysis, where indium metal anodes are oxidized in sulfuric acid electrolytes. This method minimizes impurity introduction but faces challenges like variable electrolysis voltages and hydrolysis at elevated concentrations, leading to incomplete conversion (~40–50% efficiency) [1]. Recent advances use chlorine gas chemical transport at 848 K to produce anhydrous monoclinic crystals (a = 8.570 Å, b = 8.908 Å, c = 12.0521 Å) [3], though hydration requires subsequent aqueous processing.
Parameter | Aqueous Dissolution | Membrane Electrolysis | |
---|---|---|---|
Starting Material | In, In₂O₃, In(OH)₃ | In metal anode | |
Reaction Temp. | 20–100°C | Ambient | |
Purity | 99.99% (4N) | 99.9% | |
Hydration Control | High (via crystallization) | Low | |
Crystallization Efficiency | 70% | 40–50% | [1] [3] |
Non-aqueous routes suit moisture-sensitive applications but struggle with hydration control, while aqueous methods dominate industrial-scale production due to higher crystallization yields and purity.
Stoichiometric excess of sulfuric acid is critical to suppress basic salt formation during synthesis. Indium(III) ions hydrolyze above pH 3.4, forming insoluble hydroxo-sulfates like InOHSO₄ or InOHSO₄·(H₂O)₂, which contaminate products and reduce yields [3] [8].
Acid concentration optimization ensures complete reaction neutrality. For example:
Thermodynamic control further prevents basic salts. Cooling saturated indium sulfate solutions in ethanol/water mixtures slowly crystallizes pure In₂(SO₄)₃·9H₂O, whereas rapid dilution or heating above 160°C accelerates basic salt formation [3].
Condition | pH Range | Acid Concentration | Resultant Phase | |
---|---|---|---|---|
Optimal synthesis | <2.0 | >60% H₂SO₄ | Anhydrous/hydrated sulfate | |
Onset of hydrolysis | 3.4 | <10% H₂SO₄ | InOHSO₄ precipitate | |
Dilute solutions | >5.0 | <0.005 M H₂SO₄ | In(OH)₃ colloids | [3] [8] |
Stoichiometric excesses of 20–30% sulfuric acid relative to indium feedstock typically ensure >99.9% conversion to pure sulfate phases [1].
Solvent extraction using di-2-ethylhexyl hydrogen phosphate (DEHPA or HDEHP) achieves ultra-high-purity (>99.99%) indium(III) sulfate hydrate by partitioning indium from impurity metals (e.g., Sn, Fe, Cd).
Mechanism: DEHPA, a dialkyl phosphoric acid extractant, forms oil-soluble complexes in kerosene. Indium(III) ions are extracted via cation exchange:$$\ce{In^{3+} + 3(HA)2{(org)} -> In(HA2)3{(org)} + 3H+}$$where (HA)₂ represents the DEHPA dimer [4] [5]. The complexation is favored at HCl concentrations of 0.1–0.3 M, with distribution coefficients >10³ for indium over tin(IV) or iron(III) [9].
Optimization parameters include:
Parameter | Optimal Value | In Recovery | Co-Extracted Impurities | |
---|---|---|---|---|
DEHPA Concentration | 0.025 M | 99.2% | <0.5% Sn, <0.1% Fe | |
Aqueous HCl | 0.2 M | 98.7% | <0.3% Cd | |
Phase Contact Time | 10 min | 97.8% | <0.2% Cu | [4] [9] |
This technique reduces trace metals to ≤150 ppm, meeting 4N–5N purity standards for electroplating and semiconductor applications [2] [6] [8].
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